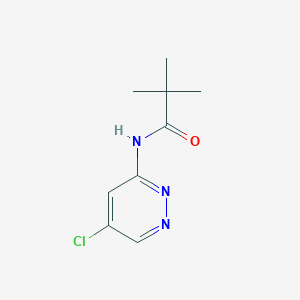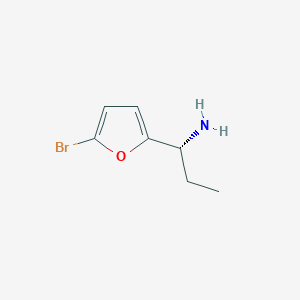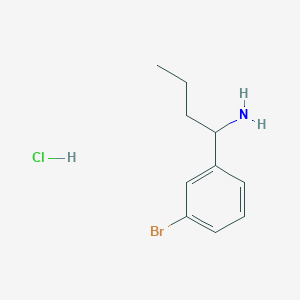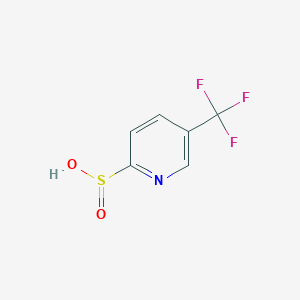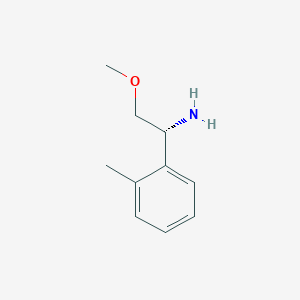
(R)-2-Methoxy-1-(o-tolyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methoxy-1-(o-tolyl)ethanamine is a chiral amine that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group and an o-tolyl group attached to an ethanamine backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(o-tolyl)ethanamine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-methoxy-1-(o-tolyl)ethanone with a chiral borane complex can yield the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Methoxy-1-(o-tolyl)ethanamine often employs catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to achieve high yields and enantiomeric purity. The reaction conditions typically involve moderate temperatures and pressures to optimize the conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methoxy-1-(o-tolyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert it into the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethanamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Methoxy-1-(o-tolyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
In the field of medicine, ®-2-Methoxy-1-(o-tolyl)ethanamine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with analgesic, anti-inflammatory, or neuroprotective properties.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Methoxy-1-(o-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and o-tolyl groups play a crucial role in its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(o-Tolyl)ethanamine: This compound is structurally similar but lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
2-Methoxy-1-phenylethanamine: This compound has a phenyl group instead of an o-tolyl group, leading to different steric and electronic effects.
Uniqueness
®-2-Methoxy-1-(o-tolyl)ethanamine is unique due to the presence of both the methoxy and o-tolyl groups, which confer distinct chemical and biological properties. Its chiral nature further enhances its value in asymmetric synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1R)-2-methoxy-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |
Clé InChI |
RBHQCIUPWAWVHW-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H](COC)N |
SMILES canonique |
CC1=CC=CC=C1C(COC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



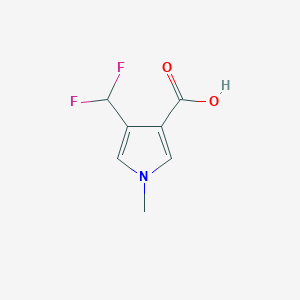
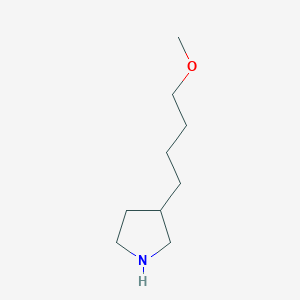

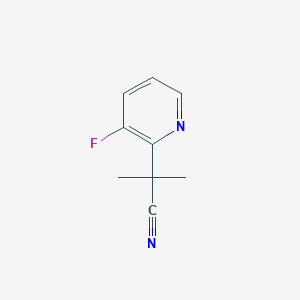
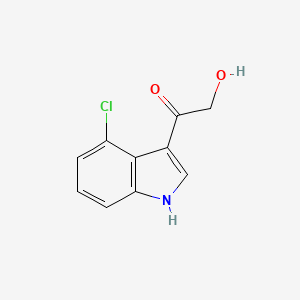
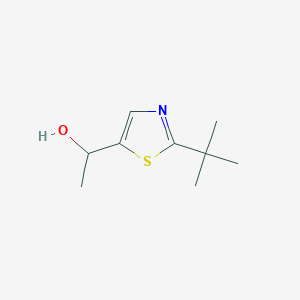
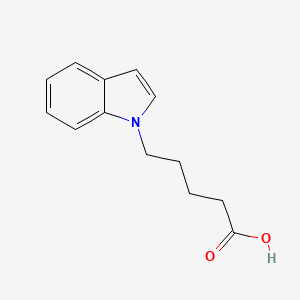
![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)

